![molecular formula C16H25N5O2 B6444913 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 2192711-38-7](/img/structure/B6444913.png)

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

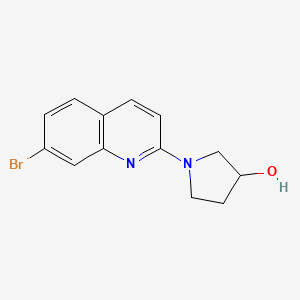

The compound “2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one” is a complex organic molecule with several functional groups. It contains a methoxy group attached to a pyrimidine ring, which is further connected to a piperazine ring. The piperazine ring is connected to an ethanone group, which is also attached to a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the piperazine and piperidine rings suggests that the molecule may have a flexible structure, as these rings can rotate freely. The methoxy group on the pyrimidine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to demethylation under certain conditions. The piperazine and piperidine rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potential for hydrogen bonding might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

MPP has become increasingly popular in scientific research due to its ability to act as a potent agonist of the 5-HT receptor. This makes it an ideal compound for studies related to neuropharmacology and drug development. For example, MPP has been used to study the effects of 5-HT agonists on the central nervous system, as well as to develop new therapeutic agents for the treatment of depression and anxiety. MPP has also been used to study the effects of 5-HT agonists on neuronal excitability, as well as to study the effects of 5-HT agonists on the regulation of emotion and behavior. In addition, MPP has been used to study the effects of 5-HT agonists on the cardiovascular system, as well as to study the effects of 5-HT agonists on the regulation of appetite and energy balance.

Mecanismo De Acción

The mechanism of action of MPP is related to its ability to act as a potent agonist of the 5-HT receptor. When MPP binds to the 5-HT receptor, it activates the receptor and leads to the release of neurotransmitters, such as serotonin and norepinephrine. These neurotransmitters then act on various target cells, leading to a variety of physiological and biochemical effects, such as the regulation of appetite and energy balance, the regulation of emotion and behavior, and the regulation of neuronal excitability.

Biochemical and Physiological Effects

The biochemical and physiological effects of MPP are related to its ability to act as a potent agonist of the 5-HT receptor. When MPP binds to the 5-HT receptor, it activates the receptor and leads to the release of neurotransmitters, such as serotonin and norepinephrine. These neurotransmitters then act on various target cells, leading to a variety of physiological and biochemical effects, such as the regulation of appetite and energy balance, the regulation of emotion and behavior, and the regulation of neuronal excitability. In addition, MPP has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of MPP in laboratory experiments has several advantages. First, MPP is relatively easy to synthesize using a variety of methods, such as the Biginelli reaction, the Mitsunobu reaction, and the Passerini reaction. Second, MPP is highly soluble in water, making it easy to work with in aqueous solutions. Third, MPP is a potent agonist of the 5-HT receptor, making it an ideal compound for studies related to neuropharmacology and drug development.

However, there are also some limitations to the use of MPP in laboratory experiments. First, MPP is a synthetic compound and is not found naturally in the body, so its effects may not be identical to those of naturally occurring compounds. Second, MPP is a relatively new compound and its long-term effects are not yet known. Third, MPP is a potent agonist of the 5-HT receptor, so its use in laboratory experiments must be done with caution.

Direcciones Futuras

The potential future directions for the use of MPP in scientific research are vast. First, MPP could be used to further study the effects of 5-HT agonists on the regulation of emotion and behavior, as well as to develop new therapeutic agents for the treatment of depression and anxiety. Second, MPP could be used to study the effects of 5-HT agonists on the cardiovascular system, as well as to study the effects of 5-HT agonists on the regulation of appetite and energy balance. Third, MPP could be used to study the effects of 5-HT agonists on neuronal excitability, as well as to study the effects of 5-HT agonists on the regulation of emotion and behavior. Fourth, MPP could be used to study the anti-inflammatory, anti-oxidant, and neuroprotective effects of 5-HT agonists. Finally, MPP could be used to develop new therapeutic agents for the treatment of various neurological disorders, such as Parkinson’s disease, epilepsy, and Alzheimer’s disease.

Métodos De Síntesis

MPP can be synthesized using a variety of methods, including the Biginelli reaction, the Mitsunobu reaction, and the Passerini reaction. The most common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and an α-ketoester in the presence of an acid catalyst. This method has been used to synthesize MPP in high yields, with the reaction typically taking place under mild conditions. Other methods, such as the Mitsunobu reaction, involve the reaction of an aldehyde and an alcohol in the presence of a phosphorous-based reagent. The Passerini reaction is a three-component reaction that involves the condensation of an aldehyde, an α-ketoester, and an amine, and has been used to synthesize MPP in high yields.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-23-15-11-14(17-13-18-15)20-9-7-19(8-10-20)12-16(22)21-5-3-2-4-6-21/h11,13H,2-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARHVRVMIHRVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444868.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)

![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444897.png)

![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444901.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444936.png)

![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444938.png)

![2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444946.png)